3-(Isocyanomethyl)pyridine
Overview
Description
“3-(Isocyanomethyl)pyridine” is a chemical compound with the empirical formula C7H6N2 . It has a molecular weight of 118.14 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of a broad range of isocyanides, including “this compound”, can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety, and less reaction waste resulting in a highly reduced environmental footprint .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [C-]#[N+]CC1=CC=CN=C1 . The InChI code for this compound is 1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2 .
Chemical Reactions Analysis
The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . This is exemplified, for example, in the Ugi reaction .
Physical and Chemical Properties Analysis
“this compound” is a liquid in its physical form . It has a molecular weight of 118.14 . The IUPAC name for this compound is this compound .
Scientific Research Applications
Degradation of Pyridine in Drinking Water
Research has demonstrated the use of a dielectric barrier discharge (DBD) system for the removal of pyridine, a type of nitrogen heterocyclic compound, from drinking water. This process involves the strong oxidizing power of ozone and hydroxyl radical produced by the DBD system. Intermediate products such as 3-hydroxyl pyridine and fumaric acid were identified, and the nitrogen from pyridine was converted into nitrate. This study provides a theoretical and experimental foundation for using DBD strong ionization discharge in treating nitrogen heterocyclic compounds in water (Li et al., 2017).
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, which are closely related to pyridines, have been synthesized and analyzed for their biomedical applications. More than 300,000 such compounds have been described, used in a variety of biomedical contexts. This review covers the diversity of substituents, synthetic methods, and the biomedical applications of these compounds, highlighting their significance in the field of medicine and pharmacology (Donaire-Arias et al., 2022).
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives, another variant of pyridine compounds, have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential in treating diseases related to the nervous and immune systems and have demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Application in Phosphorescent OLEDs
3-(1H-Pyrazol-1-yl)pyridine has been used as an electron-transporting unit to construct bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs). This study demonstrates the versatility and efficiency of pyridine derivatives in the field of optoelectronics, highlighting their importance in the development of advanced lighting and display technologies (Li et al., 2016).
Vibrational, Conformational, and Electronic Structure Analysis
A comprehensive study on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provides insights into their molecular structure. This research, which includes theoretical and experimental spectroscopic studies, helps in understanding the impact of the hydroxymethyl group on pyridine ring vibrations and offers valuable information for their application in various scientific fields (Arjunan et al., 2012).
Safety and Hazards
“3-(Isocyanomethyl)pyridine” is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Isocyanides, the functional group present in this compound, are known for their unusual reactivity in organic chemistry . They can function as integral members of large multimolecular assemblies .
Mode of Action
The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . This reactivity is exemplified in the Ugi reaction .
Biochemical Pathways
Isocyanides are known to be the basis of many heterocycle syntheses and different multicomponent reactions .
Result of Action
The unusual reactivity of the isocyanide functional group can lead to various chemical reactions .
Action Environment
The bench stability of isocyanides depends on their structure and substitution pattern .
Properties
IUPAC Name |
3-(isocyanomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHGGXFINRSUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377749 | |
Record name | 3-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-55-6 | |
Record name | 3-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58644-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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